N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is notable for its unique structural features, which include an ethyl group attached to the pyrazole ring and a piperidinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is the cycloaddition reaction of isocyanides with terminal alkynes . This reaction is often mediated by silver catalysts and proceeds under mild conditions with high functional group tolerance.
The next step involves the introduction of the ethyl group to the pyrazole ring, which can be achieved through alkylation reactions using ethyl halides. The piperidinecarboxamide moiety is then introduced through a series of condensation reactions involving piperidine derivatives and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N3-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-1H-PYRAZOLE: A simpler pyrazole derivative with similar structural features but lacking the piperidinecarboxamide moiety.
3,5-DISUBSTITUTED PYRAZOLES: Compounds with similar pyrazole rings but different substituents at the 3 and 5 positions.
Uniqueness
N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to its combination of the pyrazole ring, ethyl group, and piperidinecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-18-13(7-8-15-18)11(2)16-14(19)12-6-5-9-17(10-12)22(3,20)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTNYBPXUZXNCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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